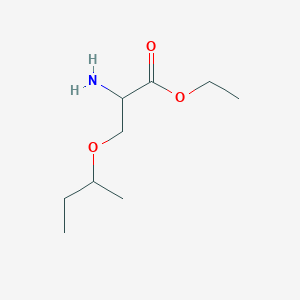
Ethyl o-(sec-butyl)serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl o-(sec-butyl)serinate is an organic compound with the molecular formula C9H19NO3 It is a derivative of serine, an amino acid, and features an ethyl ester group and a sec-butyl group attached to the serine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl o-(sec-butyl)serinate can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One common method involves the esterification of serine with ethanol in the presence of an acid catalyst to form ethyl serinate. Subsequently, the hydroxyl group of the serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group. The protected serine derivative is then subjected to a nucleophilic substitution reaction with sec-butyl bromide in the presence of a base, such as sodium hydride, to introduce the sec-butyl group. Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl o-(sec-butyl)serinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted serinate derivatives.
Aplicaciones Científicas De Investigación
Ethyl o-(sec-butyl)serinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ethyl o-(sec-butyl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The sec-butyl group and ethyl ester group contribute to the compound’s binding affinity and specificity, influencing its biological effects .
Comparación Con Compuestos Similares
Ethyl o-(sec-butyl)serinate can be compared with other serine derivatives, such as:
Ethyl serinate: Lacks the sec-butyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl o-(tert-butyl)serinate: Features a tert-butyl group instead of a sec-butyl group, leading to differences in steric effects and reactivity
This compound is unique due to the presence of both the ethyl ester and sec-butyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-butan-2-yloxypropanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
Clave InChI |
VIFWFPXWEHLWBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCC(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















